Benzyl 1-hydroxycyclopropanecarboxylate
Overview
Description
Benzyl 1-hydroxycyclopropanecarboxylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Ethylene Inhibition and Plant Physiology
Research on cyclopropene derivatives, such as 1-methylcyclopropene (1-MCP), demonstrates significant advances in understanding ethylene's role in plants. 1-MCP effectively inhibits ethylene effects across a range of fruits, vegetables, and floriculture crops, highlighting its utility in extending postharvest life and improving crop management strategies (Blankenship & Dole, 2003).
Supramolecular Chemistry and Material Science
The study of benzene-1,3,5-tricarboxamides (BTAs), a structurally simple yet versatile supramolecular building block, illustrates the potential of aromatic carboxylates in nanotechnology, polymer processing, and biomedical applications. This research underscores the adaptability and wide applicability of these compounds in designing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Catalysis
Metallocatalyzed functionalization of saturated C-H bonds showcases the application of metalloporphyrin catalysts in organic synthesis. This area of study reveals the effectiveness of these catalysts in hydroxylation, amination, and carbenoid insertion, crucial for the modification of complex organic molecules, potentially including structures similar to benzyl 1-hydroxycyclopropanecarboxylate (Che et al., 2011).
Environmental Chemistry and Toxicology
Investigations into the biodegradation and environmental fate of organic pollutants provide a framework for understanding how this compound and related compounds might behave in aquatic environments. This research is critical for assessing the environmental impact and designing strategies to mitigate potential risks associated with the use of these chemicals (Haman et al., 2015).
Properties
IUPAC Name |
benzyl 1-hydroxycyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(11(13)6-7-11)14-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWTVFBWLIZZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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